
2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a 4-nitrophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitrobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating and the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-(4-Aminophenyl)-1H-imidazo(4,5-c)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins. The imidazo[4,5-c]pyridine core can interact with nucleic acids and proteins, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antiviral and antibacterial properties.
Imidazo[4,5-b]pyridine: Studied for its potential as a central nervous system agent.
Pyrazolo[3,4-d]pyrimidine: Investigated for its anticancer properties and enzyme inhibition.
Uniqueness: 2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents with specific biological activities.
Eigenschaften
CAS-Nummer |
75007-81-7 |
|---|---|
Molekularformel |
C12H8N4O2 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-3-1-8(2-4-9)12-14-10-5-6-13-7-11(10)15-12/h1-7H,(H,14,15) |
InChI-Schlüssel |
GQHMDQHMZUMRMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


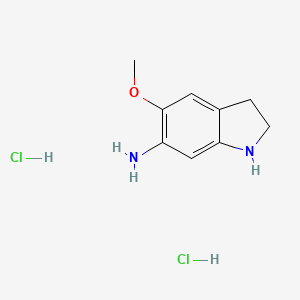

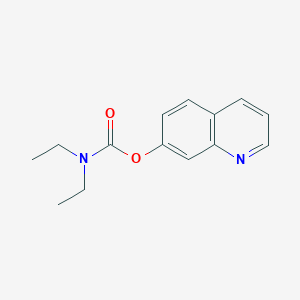

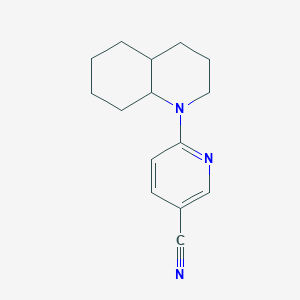
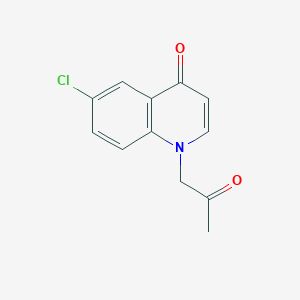




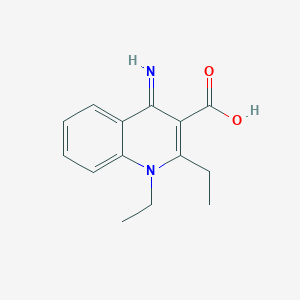
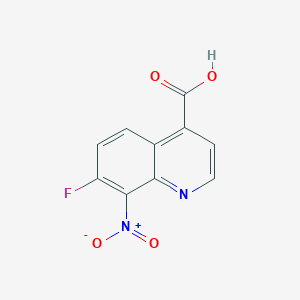

![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
